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Compound of Interest

Compound Name: M867

cat. No.: B12384905

An in-depth analysis of preclinical studies reveals M867 as a potent and reversible inhibitor of
caspase-3, demonstrating significant potential as a radiosensitizer in non-small cell lung cancer
(NSCLC) models.[1][2][3] By selectively targeting caspase-3, M867 paradoxically enhances the
cytotoxic effects of ionizing radiation by shifting the mode of cell death from apoptosis to
autophagy, while also impacting the tumor microenvironment.[2]

Mechanism of Action

M867 is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with an IC50 of
0.1 nM.[2] It is less potent against caspase-7, with an IC50 of 36 nM.[2] In the context of
radiotherapy, M867 inhibits radiation-induced, caspase-3-mediated apoptosis.[2][4] This
inhibition, however, does not lead to radioresistance. Instead, it enhances the killing of cancer
cells by promoting an alternative cell death pathway, namely autophagy.[2] This shift is
evidenced by the upregulation of autophagic markers like LC3-I/Il and the dependence of
radiosensitization on key autophagy proteins such as ATG5 and Beclin-1.[2] Furthermore, this
process appears to be regulated by the suppression of the Akt/mTOR signaling pathway.[2]

Beyond its direct effects on tumor cells, M867 also exhibits anti-angiogenic properties. It
reduces tumor vasculature and inhibits the formation of endothelial tubules, which likely
contributes to the observed tumor growth delay in combination with radiation.[2]
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Caption: M867 inhibits Caspase-3, shifting cell death from apoptosis to autophagy and

Efficacy Data
In Vitro Studies

M867 demonstrated a significant ability to enhance the radiosensitivity of H460 human lung

reducing angiogenesis.

cancer cells. In clonogenic survival assays, a 10 nM concentration of M867 resulted in the

greatest enhancement of radiosensitivity.[2] The compound also effectively inhibited apoptosis,
with an IC50 of 80 nM for blocking Annexin V binding.[2][5] In endothelial cell models
(HUVECSs), M867 alone reduced tubule formation and significantly enhanced the anti-

angiogenic effects of radiation.[2]

Parameter Cell Line Condition Value Reference
Caspase-3 ]

o - Enzymatic Assay  IC50 = 0.1 nM [2]
Inhibition
Caspase-7 ]

o - Enzymatic Assay  IC50 = 36 nM [2]
Inhibition
Radiosensitizatio 10 nM M867 +

H460 o DER =1.27 [2][3][6]

n Radiation
Apoptosis )

o H460 Annexin-V Assay  IC50 =80 nM [2][5]
Inhibition
Endothelial

Control (No ]
Tubule HUVEC 13 tubulesffield [2][6]
) Treatment)
Formation
M867 (5 nM) 9 tubulesf/field [2][6]
Radiation (3 Gy) 5.7 tubules/field [2][6]
M867 (5 nM) + _
o 1.7 tubules/field [2][6]
Radiation (3 Gy)
DER: Dose Enhancement Ratio
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In Vivo Studies

In a mouse xenograft model using H460 cells, the combination of M867 and radiation led to a
significant delay in tumor growth compared to radiation alone.[2][3][6] This effect was
accompanied by a marked reduction in tumor cell proliferation and vascular density within the
tumor.[2][6] Importantly, studies in an orthotopic lung cancer model suggest that while M867
enhances tumor radiosensitivity, it may also have a radioprotective effect on normal lung tissue

by inhibiting radiation-induced inflammation and apoptosis.[4]
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Treatment
Parameter Model Result Reference
Group
Tumor Growth o 20 days to reach
H460 Xenograft Radiation Alone [2][6]
Delay 2cmd
M867 + 26 days to reach
(Subcutaneous) o [2][6]
Radiation 2cmd
Tumor 92% Ki67-
) ) H460 Xenograft Control B [2][6]
Proliferation positive cells
o 33% Ki67-
(Subcutaneous) Radiation Alone N [2][6]
positive cells
M867 + 15% Ki67-
- iy [21[6]
Radiation positive cells
Apoptosis in o 15% TUNEL-
H460 Xenograft Radiation Alone B [2][6]
Tumor positive cells
M867 + 4.5% TUNEL-
(Subcutaneous) o N [2][6]
Radiation positive cells
Vascular Density ~ H460 Xenograft Control 6 vessels/field [2][6]

(Subcutaneous)

Radiation Alone

2.3 vessels/field

[2][6]

M867 +

Radiation

1.3 vessels/field

[2](6]

Tumor Growth

180-fold increase

I H460-Luc2 Control _
Inhibition in BLI
. 100-fold increase
(Orthotopic) M867 Alone _ [4]

in BLI
30-fold increase
RT Alone . [4]
in BLI
12-fold increase
M867 + RT [4]

in BLI
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BLI: Bioluminescence Imaging

Experimental Protocols
Key In Vitro Assays

Clonogenic Survival Assay: H460 NSCLC cells were treated with M867 (1.4 to 10 nM) for 24
hours, followed by ionizing radiation. Colonies were stained and counted after 8 days to
determine the dose enhancement ratio.[2][6]

Annexin-V Apoptosis Assay: H460 cells were pre-treated with 100 nM M867 for 2 hours and
then irradiated with doses from 5 to 20 Gy. Apoptotic cells were quantified using an Annexin-
V assay.[2][6]

Endothelial Tubule Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECS)
were treated with 5 nM M867 and immediately irradiated with 3 Gy. Six hours later, cells
were replated on Matrigel-coated plates. After 24 hours, the formation of capillary-like tubular
structures was assessed by microscopy.[2][6]

Western Blotting: To investigate signaling pathways, protein lysates from treated cells (e.g.,
WT and Caspase 3/7 DKO MEFs) were analyzed for levels of phospho-Akt, phospho-S6,
and LC3-I/11.[2][6]
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Caption: General workflow for in vitro testing of M867 in combination with radiation.

Key In Vivo Models

e Subcutaneous Xenograft Model: H460 lung cancer cells were injected subcutaneously into

athymic nude mice. Once tumors reached an average volume of 0.25 cm3, mice were treated

with M867 (2 mg/kg, i.p. daily for 7 days) and/or radiation (2 Gy daily for 5 consecutive days).

Tumor growth was measured regularly to determine growth delay.[2][6]

» Orthotopic Lung Cancer Model: H460-Luc?2 cells, which express luciferase, were implanted

into the lungs of mice. Tumor growth was monitored using bioluminescence imaging. This

model was also used to assess the effects of treatment on normal lung tissue.[4]

e Immunohistochemistry (IHC): Tumors and lung tissues were excised, fixed, and sectioned.

Staining was performed for Ki67 (proliferation), TUNEL (apoptosis), von Willebrand Factor
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(VWEF, vascular density), and phospho-Smad2/3 (inflammation/injury marker).[2][4]

Conclusion

Preclinical data strongly support the continued investigation of M867 as a novel
radiosensitizing agent. Its unigue mechanism of inhibiting apoptosis to promote autophagic cell
death, combined with its anti-angiogenic effects, presents a promising strategy to enhance the
efficacy of radiotherapy in lung cancer.[2][3] Furthermore, its potential to protect normal lung
tissue from radiation-induced injury could significantly improve the therapeutic ratio of cancer
treatment.[4] Clinical trials are warranted to validate these promising preclinical findings in
patients with locally advanced lung cancer.[2][3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel pyrazinone mono-amides as potent and reversible caspase-3 inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. M867, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor
Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nim.nih.gov]

e 3. M867, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor
growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Assessment of M867, a selective caspase-3 inhibitor, in an orthotopic mouse model for
non-small cell lung carcinoma - PMC [pmc.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. M867, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor
Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]

 To cite this document: BenchChem. [M867 preclinical studies overview]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384905#m867-
preclinical-studies-overview]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2386548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960453/
https://www.benchchem.com/product/b12384905?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2386548/
https://pubmed.ncbi.nlm.nih.gov/18509530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2386548/
https://pubmed.ncbi.nlm.nih.gov/18509530/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0002275
https://www.benchchem.com/product/b12384905?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15686936/
https://pubmed.ncbi.nlm.nih.gov/15686936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2386548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2386548/
https://pubmed.ncbi.nlm.nih.gov/18509530/
https://pubmed.ncbi.nlm.nih.gov/18509530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960453/
https://www.researchgate.net/figure/M867-inhibits-apoptosis-and-reduces-clonogenic-survival-of-H460-lung-cancer-cells-A_fig7_252766221
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0002275
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0002275
https://www.benchchem.com/product/b12384905#m867-preclinical-studies-overview
https://www.benchchem.com/product/b12384905#m867-preclinical-studies-overview
https://www.benchchem.com/product/b12384905#m867-preclinical-studies-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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